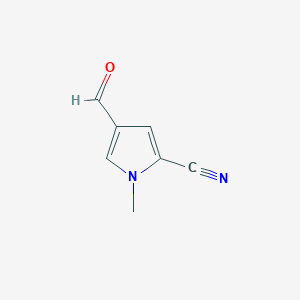
4-ホルミル-1-メチル-1H-ピロール-2-カルボニトリル
概要
科学的研究の応用
YVAD-CHO (trifluoroacetate salt) is widely used in scientific research due to its ability to inhibit caspase-1 activity. It is used in studies related to apoptosis, inflammation, and immune response. In cell biology, it is used to prevent apoptosis induced by various stimuli, such as ceramide or irinotecan. In neuroscience, it is used to study the role of caspase-1 in neuroinflammation and neurodegenerative diseases .
準備方法
合成経路と反応条件: YVAD-CHO (トリフルオロ酢酸塩) の合成には、固相ペプチド合成法が用いられます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することができます。YVAD-CHO のペプチド配列は、L-チロシル-L-バリル-N-[(1S)-2-カルボキシ-1-ホルミルエチル]-L-アラニナミドです。 トリフルオロ酢酸塩は、ペプチドをトリフルオロ酢酸で処理することにより形成されます。 .
工業的製造方法: YVAD-CHO (トリフルオロ酢酸塩) の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高スループット生産を可能にする自動ペプチド合成機が用いられます。 最終製品は、高性能液体クロマトグラフィーを使用して精製され、純度が95%以上であることが保証されます。 .
化学反応の分析
反応の種類: YVAD-CHO (トリフルオロ酢酸塩) は、主にペプチド結合の形成と加水分解反応を起こします。ペプチドとしての性質から、通常は酸化または還元反応には参加しません。
一般的な試薬と条件: YVAD-CHO の合成には、保護アミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング剤、トリフルオロ酢酸などの脱保護剤などの試薬が用いられます。 反応は、ペプチドの分解を防ぐために、穏和な条件下で行われます。 .
生成される主な生成物: YVAD-CHO の合成から生成される主な生成物は、ペプチドそのものであり、トリフルオロ酢酸が対イオンとして存在します。 ペプチド合成プロセスの高い特異性により、有意な副生成物は生成されません。 .
科学研究への応用
YVAD-CHO (トリフルオロ酢酸塩) は、カスパーゼ-1活性を阻害する能力により、科学研究で広く使用されています。アポトーシス、炎症、免疫応答に関する研究に使用されます。細胞生物学では、セラミドやイリノテカンなどのさまざまな刺激によって誘導されるアポトーシスを防ぐために使用されます。 神経科学では、神経炎症や神経変性疾患におけるカスパーゼ-1の役割を研究するために使用されています。 .
作用機序
YVAD-CHO (トリフルオロ酢酸塩) は、カスパーゼ-1の活性部位に結合することで作用し、そのタンパク質分解活性を阻害します。カスパーゼ-1は、プロインターロイキン-1βをその活性型であるインターロイキン-1βに切断する役割を担っており、これは炎症の重要なメディエーターです。 カスパーゼ-1を阻害することにより、YVAD-CHOはインターロイキン-1βの産生とそれに続く炎症反応を減少させます。 .
類似の化合物との比較
類似の化合物:- Ac-YVAD-CHO: カスパーゼ-1に対して同様の阻害活性を示すYVAD-CHOのアセチル化型。
- Ac-DEVD-CHO: カスパーゼ-3の選択的阻害剤であり、アポトーシス関連の研究で使用されています。 .
独自性: YVAD-CHO (トリフルオロ酢酸塩) は、カスパーゼ-1に対する高い特異性と、他のカスパーゼに影響を与えることなくアポトーシスと炎症を阻害する能力により、独自性があります。 この特異性により、カスパーゼ-1媒介プロセスに焦点を当てた研究において貴重なツールとなっています。 .
類似化合物との比較
Similar Compounds:
- Ac-YVAD-CHO: An acetylated form of YVAD-CHO with similar inhibitory activity against caspase-1.
- Ac-DEVD-CHO: A selective inhibitor of caspase-3, used in studies related to apoptosis .
Uniqueness: YVAD-CHO (trifluoroacetate salt) is unique due to its high specificity for caspase-1 and its ability to inhibit apoptosis and inflammation without affecting other caspases. This specificity makes it a valuable tool in research focused on caspase-1-mediated processes .
生物活性
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile features a pyrrole ring with a formyl group and a nitrile substituent, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 134.14 g/mol, and it is characterized by the following structural formula:
Antimicrobial Properties
Research indicates that 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Furthermore, it appears to inhibit the proliferation of certain cancer cell lines, potentially by modulating gene expression related to cell cycle regulation .
Anti-inflammatory Effects
In vitro studies have shown that 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's ability to interfere with inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
The biological activities of 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile are attributed to its interaction with various molecular targets:
- Caspase Inhibition : It inhibits caspase activity, which plays a pivotal role in inflammation and apoptosis. This inhibition can reduce the production of inflammatory mediators like interleukin-1β, thereby attenuating inflammatory responses .
- Gene Expression Modulation : The compound's structure allows it to interact with DNA and RNA, influencing gene expression related to cell growth and apoptosis .
Case Studies
Several studies have documented the biological activity of 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile:
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .
Summary of Research Findings
特性
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-81-3 | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














